

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

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Compound of Interest

Compound Name: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetic, non-proteinogenic α -amino acid. Its structure, featuring a pyrrolidine ring constrained at the α -carbon, makes it a valuable building block in medicinal chemistry. This constrained scaffold can impart unique conformational properties to peptides and small molecules, potentially enhancing their biological activity, receptor selectivity, and metabolic stability. This technical guide provides a comprehensive review of the available literature on the synthesis, properties, and potential applications of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** and its derivatives.

Chemical Properties and Data

While specific experimental data for **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** is limited in publicly available literature, its basic chemical properties can be derived from its structure and information available in chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	PubChem
Molecular Weight	220.27 g/mol	PubChem
Canonical SMILES	C1CN(CC1(C(=O)O)N)CC2=C C=CC=C2	PubChem
InChI Key	IXBOFOMZFBVXPTF- UHFFFAOYSA-N	PubChem
Predicted XLogP3	-1.5	PubChem
Predicted Hydrogen Bond Donor Count	2	PubChem
Predicted Hydrogen Bond Acceptor Count	3	PubChem
Predicted Rotatable Bond Count	3	PubChem

Synthesis and Experimental Protocols

The synthesis of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** can be conceptually approached through established methods for α -amino acid synthesis, starting from the corresponding ketone, 1-benzyl-3-pyrrolidinone. Two classical and plausible synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α -aminonitrile followed by its hydrolysis to the corresponding amino acid.^{[1][2][3][4]}

Experimental Workflow:



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Caption: Strecker synthesis of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid**.

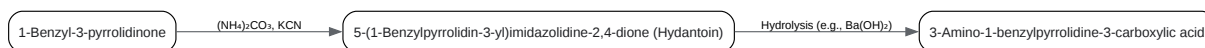
Detailed Protocol:

- Step 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:
 - To a solution of 1-benzyl-3-pyrrolidinone in a suitable solvent (e.g., ethanol or methanol), an aqueous solution of ammonia and potassium cyanide is added.
 - The reaction mixture is stirred at room temperature for a specified period, typically several hours to days, while monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, the product is extracted with an organic solvent and purified, for instance, by column chromatography.
- Step 2: Hydrolysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:
 - The isolated 3-amino-1-benzylpyrrolidine-3-carbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.
 - Acid Hydrolysis: The aminonitrile is refluxed in a strong aqueous acid, such as hydrochloric acid.
 - Base Hydrolysis: Alternatively, the aminonitrile can be heated with a strong base like sodium hydroxide.
 - After the hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.
 - The crude product is then collected by filtration and can be further purified by recrystallization.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, proceeding through a hydantoin intermediate.^{[5][6][7]}

Experimental Workflow:



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Caption: Bucherer-Bergs synthesis of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid**.

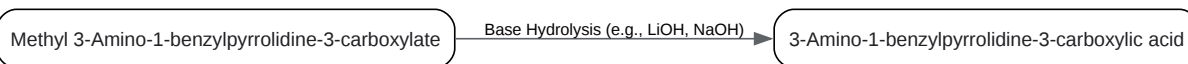
Detailed Protocol:

- Step 1: Synthesis of 5-(1-Benzylpyrrolidin-3-yl)imidazolidine-2,4-dione:
 - 1-benzyl-3-pyrrolidinone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, often a mixture of ethanol and water.
 - The reaction is typically heated under pressure in an autoclave.
 - After cooling, the hydantoin intermediate may precipitate and can be collected by filtration.
- Step 2: Hydrolysis of the Hydantoin Intermediate:
 - The isolated hydantoin is then hydrolyzed to the desired amino acid. This is commonly achieved by heating with a strong base, such as barium hydroxide.
 - Following hydrolysis, the barium ions are precipitated by the addition of sulfuric acid, and the resulting barium sulfate is removed by filtration.
 - The filtrate is then concentrated, and the amino acid is isolated, often by adjusting the pH to its isoelectric point.

Hydrolysis of Ester Precursors

Another viable synthetic route is the hydrolysis of a corresponding ester, such as methyl or ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate. The hydrochloride salt of the methyl ester is commercially available, suggesting its synthesis and subsequent hydrolysis is a practical approach.[8]

Experimental Workflow:

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Caption: Synthesis via hydrolysis of the corresponding methyl ester.

Detailed Protocol:

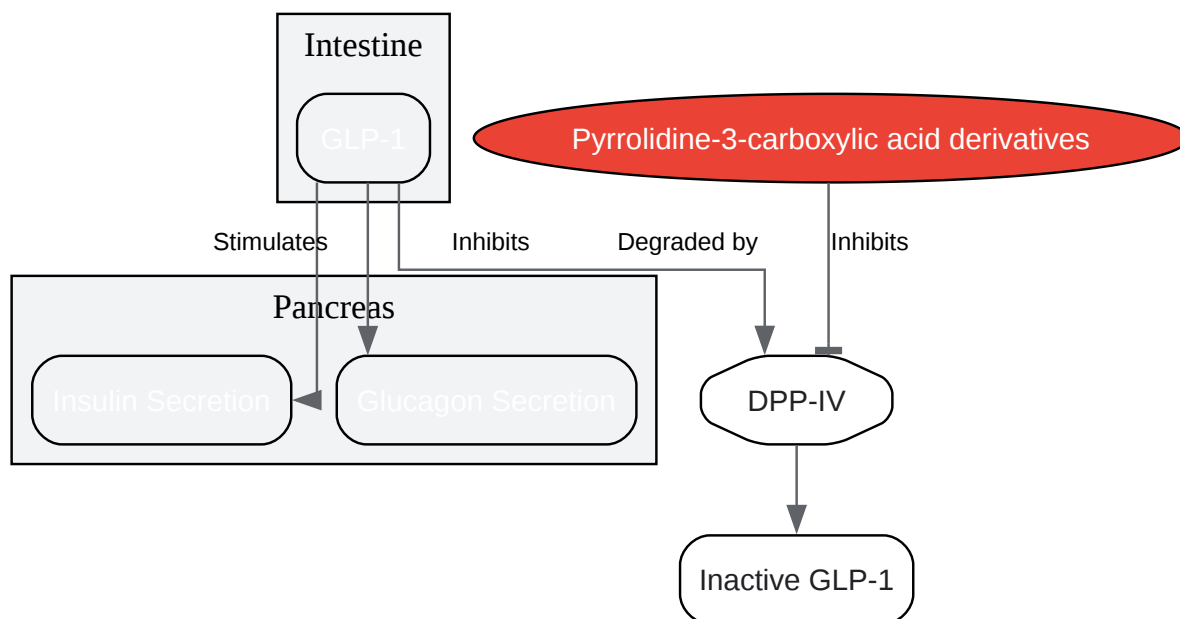
- The methyl ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran/water or methanol/water.
- A solution of a strong base, typically lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is acidified to neutralize the excess base and protonate the carboxylate.
- The product can then be isolated by extraction or by adjusting the pH to the isoelectric point to induce precipitation.

Biological Activity and Potential Applications

While direct biological data for **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** is not readily available in the scientific literature, the broader class of constrained pyrrolidine-3-carboxylic acid derivatives has shown significant potential in drug discovery.

Derivatives of (R)-pyrrolidine-3-carboxylic acid are known to be potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[9] The rigid pyrrolidine scaffold is thought to provide the necessary stereochemistry for effective binding to the enzyme's active site.

Signaling Pathway of DPP-IV Inhibition:



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Caption: Simplified signaling pathway of DPP-IV inhibition by pyrrolidine derivatives.

Furthermore, the constrained nature of this amino acid makes it an attractive component for the design of peptidomimetics.[10] Incorporating such residues into peptides can lead to more stable and selective ligands for various biological targets, including G-protein coupled receptors and enzymes.

Conclusion

3-Amino-1-benzylpyrrolidine-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While specific experimental data on the parent compound is scarce, established synthetic methodologies provide clear pathways for its preparation. The demonstrated biological activities of its close analogs, particularly as DPP-IV inhibitors, highlight the potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of **3-Amino-1-benzylpyrrolidine-3-carboxylic acid** and its derivatives is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing constrained amino acid.

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